2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one
Description
Indeno[1,2-c]pyrrol-8(1H)-one derivatives
- Bond lengths : The C=O bond in this compound is shorter than in non-aza analogs (1.214 Å vs. 1.227 Å), attributed to electron withdrawal by nitrogen.
- Ring puckering : The cyclopentane ring exhibits a envelope conformation (ΔC3a = +0.42 Å), whereas non-aza derivatives adopt half-chair configurations.
3-Azabicyclo[3.1.0]hexane systems
- Nitrogen geometry : The title compound’s pyramidal nitrogen contrasts with the planar sp² nitrogen in bicyclic aziridine derivatives, reflecting differences in ring strain.
Table 2: Crystallographic Comparison with Related Compounds
| Compound | C=O Length (Å) | Ring Puckering (Δ, Å) | Nitrogen Hybridization |
|---|---|---|---|
| Title compound | 1.214 | +0.42 (envelope) | sp³ |
| Indeno[1,2-c]pyrrol-8-one | 1.227 | -0.38 (half-chair) | sp² |
| 3-Azabicyclo[3.1.0]hexane | N/A | N/A | sp² |
Torsional Angle Analysis from Single-Crystal X-ray Diffraction Data
Critical torsional angles governing molecular conformation were derived from X-ray data:
- C2–N1–C8a–C3a : -12.4°, indicating minimal strain in the fused bicyclic system.
- C9–C8a–C3a–C3 : +8.7°, reflecting slight distortion to accommodate the carbonyl group.
- N1–C2–C3–C3a : -5.2°, consistent with optimal orbital overlap for nitrogen lone-pair delocalization.
These angles collectively stabilize a cis-decalin-like conformation, minimizing non-bonded interactions between the carbonyl oxygen and cyclopentane hydrogens. Deviations exceeding ±10° in related compounds correlate with reduced thermal stability, underscoring the structural rigidity of the title molecule.
Figure 1: Key Torsional Angles (X-ray Data)
C2–N1–C8a–C3a: -12.4°
C9–C8a–C3a–C3: +8.7°
N1–C2–C3–C3a: -5.2°
Properties
IUPAC Name |
(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFMGDZXFWPZFB-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentadiene derivative, followed by oxidation to form the desired product. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and may be conducted at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated cyclic amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and producing desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related indene derivatives:
Key Observations :
- Aza vs. Oxacyclo Systems : The aza group in the target compound may confer greater polarity and hydrogen-bonding capacity compared to the oxygen-containing oxacyclo analog, influencing solubility and receptor interactions .
- Fused Heterocycles: Pyrazole-fused indenes (e.g., ) exhibit distinct electronic profiles due to aromatic heterocycles, whereas the target's aza group creates a non-aromatic, partially saturated system.
Electronic and Steric Properties
- Aromaticity: Indene derivatives like benzocyclopenta-1,3-diene achieve aromaticity upon proton loss (10π-electron system), enhancing stability . The target compound’s tetrahydro and aza modifications likely disrupt aromaticity, favoring non-planar conformations and reducing resonance stabilization.
- Methyl and phenyl substituents in analogs (e.g., ) further modulate steric bulk and solubility.
Biological Activity
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one is a heterocyclic compound characterized by its unique bicyclic structure containing a nitrogen atom. Its molecular formula is with a molecular weight of 173.21 g/mol . This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity and receptor binding, influencing several biological pathways. Its structural features allow it to occupy specific binding sites, which is crucial for its potential therapeutic effects.
Medicinal Chemistry Applications
Recent studies have indicated that derivatives of this compound exhibit significant potential as serotonin receptor modulators . For instance, tricyclic indeno-pyrrole derivatives synthesized from this compound have shown promising activity in modulating serotonin receptors, which are critical in various neurological processes .
Case Studies
- Serotonin Receptor Modulation :
- Enzyme Interaction :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-7-one | Similar bicyclic structure | Moderate serotonin receptor activity |
| 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-6-one | Altered nitrogen positioning | Reduced enzyme inhibition |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:
- Cyclization of Amines with Cyclopentadiene Derivatives : This method often employs strong acids or bases as catalysts under controlled conditions.
- Oxidation Reactions : These can yield various derivatives that may enhance biological activity or stability for further applications .
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in materials science where its unique properties could be harnessed for developing new materials with specific electronic or mechanical characteristics.
Q & A
Basic Questions
Q. What established synthetic routes are available for 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one, and how can reaction conditions be optimized for yield?
- Methodology : Base-catalyzed condensation reactions are commonly employed, as demonstrated in analogous cyclopenta-indene syntheses. Optimization involves varying catalysts (e.g., NaOH, KOH), solvents (polar aprotic vs. protic), and temperature gradients. Reaction progress is monitored via TLC and spectroscopic techniques (e.g., H NMR, IR) to identify intermediates and byproducts. For example, Ramazani et al. achieved high yields by controlling steric effects during cyclization steps .
Q. How is X-ray crystallography used to resolve the stereochemistry and conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-97) resolves absolute configurations and torsional angles. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks. For instance, studies on dimethyl 1,1-diacetyl derivatives (CCDC 1267/1243) confirmed chair-like conformations in fused rings using these tools .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products during synthesis?
- Methodology : H/C NMR identifies regioselectivity and substituent effects, while IR confirms carbonyl (C=O) and amine (N-H) functional groups. Mass spectrometry (HRMS) validates molecular weights. Cross-referencing with crystallographic data (e.g., bond lengths from SCXRD) ensures structural accuracy .
Advanced Research Questions
Q. How can SHELXL address challenges in refining high-resolution or twinned crystallographic data for this compound?
- Methodology : SHELXL’s twin refinement module (TWIN/BASF commands) partitions overlapping reflections in twinned crystals. For high-resolution data, anisotropic displacement parameters refine thermal motion, while restraints on bond distances improve convergence. Sheldrick’s work highlights its robustness for small-molecule refinements even with complex data .
Q. What mechanistic insights govern the formation of the fused 2-aza-cyclopenta ring system?
- Methodology : Kinetic studies (e.g., variable-temperature NMR) track intermediates, while DFT calculations model transition states. Evidence from heterocycle-fused indene syntheses suggests a stepwise mechanism involving [1,5]-hydride shifts or radical-mediated cyclization, depending on catalyst choice .
Q. How do hydrogen-bonding networks and crystal packing affect the compound’s stability and reactivity?
- Methodology : SCXRD analysis (e.g., Acta Cryst. E reports) identifies intermolecular H-bonds (O-H···O/N) and π-π stacking. Lattice energy calculations (Dreiding force fields) correlate packing efficiency with thermal stability. For example, dihydroxy derivatives exhibit enhanced stability via bifurcated H-bonding motifs .
Q. What strategies mitigate enantiomeric contamination during asymmetric synthesis?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen epoxidation) control stereochemistry. Polarimetry and circular dichroism (CD) validate enantiopurity, while chiral HPLC separates diastereomers. Cross-validation with crystallographic Flack parameters ensures absolute configuration .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic structural assignments?
- Methodology : Discrepancies (e.g., NMR-derived vs. X-ray bond angles) arise from dynamic effects in solution vs. solid-state rigidity. Hybrid approaches include:
- Variable-temperature NMR to assess conformational flexibility.
- SCXRD refinement with Hirshfeld surface analysis to quantify intermolecular interactions.
- DFT optimization of gas-phase geometries for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
